2,6-Dichloro-3,4-difluoroaniline
Overview
Description
2,6-Dichloro-3,4-difluoroaniline is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with 1,3,5-trichlorobenzene, which undergoes KF exchange to form 1-chloro-3,5-difluorobenzene. This intermediate is then dichlorinated and nitrated in a single reactor to produce a mixture of trichlorodifluoronitrobenzenes. The final step involves the reduction of this mixture to yield 2,6-difluoroaniline and 2,4-difluoroaniline .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods often involve the use of cost-effective and readily available raw materials, as well as environmentally friendly processes that minimize the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3,4-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .
Scientific Research Applications
2,6-Dichloro-3,4-difluoroaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,6-Dichloroaniline
- 3,4-Difluoroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 2,6-Dichloro-3,4-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
Biological Activity
2,6-Dichloro-3,4-difluoroaniline is an aromatic amine characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring. This compound has garnered attention in various fields, particularly in agricultural applications and medicinal chemistry due to its unique structural properties that influence its biological activity.
- Chemical Formula : CHClFN
- Molecular Weight : Approximately 197.99 g/mol
The electron-withdrawing effects of the halogen substituents significantly affect the compound's reactivity and its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, including herbicidal and fungicidal properties. Its mechanism of action typically involves disrupting cellular processes in target organisms.
The specific mechanisms through which this compound exerts its effects can include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cellular metabolism.
- Disruption of Cellular Signaling : By interacting with receptors or signaling pathways, it can alter normal cellular functions.
Case Studies and Research Findings
-
Agricultural Applications :
- A study demonstrated that this compound effectively inhibited the growth of certain weeds when applied as a herbicide. The study highlighted its potential to selectively target weed species without harming crop plants .
-
Toxicological Studies :
- Toxicological assessments revealed that while the compound is effective against pests, it also poses risks to non-target organisms. Research focused on its environmental impact and degradation pathways indicated that the compound could persist in soil and water systems, raising concerns about bioaccumulation .
- Pharmacological Insights :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other structurally related compounds:
Compound Name | Chemical Formula | Notable Features |
---|---|---|
2,4-Dichloro-3,6-difluoroaniline | CHClFN | Similar halogen arrangement; used as herbicide |
3,5-Dichloro-2,4-difluoroaniline | CHClFN | Different substitution pattern; potential for varied activity |
2,6-Difluoroaniline | CHFN | Lacks chlorine; lower reactivity |
This table illustrates how variations in halogen substitution can lead to differences in biological activity and application potential.
Properties
IUPAC Name |
2,6-dichloro-3,4-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWJCKJYCMEBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)N)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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